molecular formula C9H4Cl3NO B11865096 3,6,8-Trichloroquinolin-2(1H)-one

3,6,8-Trichloroquinolin-2(1H)-one

Cat. No.: B11865096
M. Wt: 248.5 g/mol
InChI Key: CRQLNLTZHUAPFM-UHFFFAOYSA-N
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Description

3,6,8-Trichloroquinolin-2(1H)-one is a chlorinated derivative of quinolin-2(1H)-one This compound is characterized by the presence of three chlorine atoms at positions 3, 6, and 8 on the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6,8-Trichloroquinolin-2(1H)-one typically involves the chlorination of quinolin-2(1H)-one. One common method is the direct chlorination using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is usually carried out under controlled conditions to ensure selective chlorination at the desired positions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursors. The process may include steps such as nitration, reduction, and chlorination, followed by purification to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3,6,8-Trichloroquinolin-2(1H)-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully dechlorinated products.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium amide or thiourea can be used in the presence of solvents like dimethylformamide.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

Major Products Formed

    Substitution Reactions: Products include substituted quinolin-2(1H)-one derivatives with various functional groups.

    Oxidation Reactions: Products include quinoline N-oxides and other oxidized derivatives.

    Reduction Reactions: Products include partially or fully dechlorinated quinolin-2(1H)-one derivatives.

Scientific Research Applications

3,6,8-Trichloroquinolin-2(1H)-one has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.

    Industrial Applications: The compound is investigated for its potential use in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 3,6,8-Trichloroquinolin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms on the quinoline ring can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3,6-Dichloroquinolin-2(1H)-one: Lacks the chlorine atom at position 8, which may affect its reactivity and binding properties.

    3,8-Dichloroquinolin-2(1H)-one: Lacks the chlorine atom at position 6, leading to different chemical behavior.

    6,8-Dichloroquinolin-2(1H)-one: Lacks the chlorine atom at position 3, resulting in distinct properties.

Uniqueness

3,6,8-Trichloroquinolin-2(1H)-one is unique due to the presence of three chlorine atoms at specific positions on the quinoline ring. This unique substitution pattern can influence its chemical reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H4Cl3NO

Molecular Weight

248.5 g/mol

IUPAC Name

3,6,8-trichloro-1H-quinolin-2-one

InChI

InChI=1S/C9H4Cl3NO/c10-5-1-4-2-7(12)9(14)13-8(4)6(11)3-5/h1-3H,(H,13,14)

InChI Key

CRQLNLTZHUAPFM-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(C(=O)NC2=C(C=C1Cl)Cl)Cl

Origin of Product

United States

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